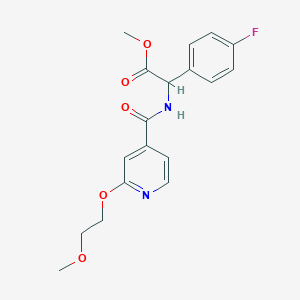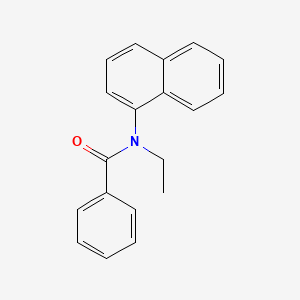![molecular formula C22H22FNO3 B2913115 2-ethoxy-N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide CAS No. 1796949-59-1](/img/structure/B2913115.png)
2-ethoxy-N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a methoxyethyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an ethyl halide reacts with a hydroxyl group on the naphthalene ring in the presence of a base such as sodium hydride.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated naphthalene derivative in the presence of a palladium catalyst.
Formation of the Carboxamide: The carboxamide group can be formed through an amidation reaction, where an amine derivative reacts with a carboxylic acid derivative of the naphthalene ring in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized derivatives such as naphthoquinones.
Reduction: Reduced derivatives such as naphthalenes with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with various functional groups replacing the original groups.
Scientific Research Applications
2-ethoxy-N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-[2-(3-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.
2-ethoxy-N-[2-(3-bromophenyl)-2-methoxyethyl]naphthalene-1-carboxamide: Similar structure with a bromine atom instead of a fluorine atom.
2-ethoxy-N-[2-(3-iodophenyl)-2-methoxyethyl]naphthalene-1-carboxamide: Similar structure with an iodine atom instead of a fluorine atom.
Uniqueness
The uniqueness of 2-ethoxy-N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethoxy-N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO3/c1-3-27-19-12-11-15-7-4-5-10-18(15)21(19)22(25)24-14-20(26-2)16-8-6-9-17(23)13-16/h4-13,20H,3,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEOALJQLKFLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
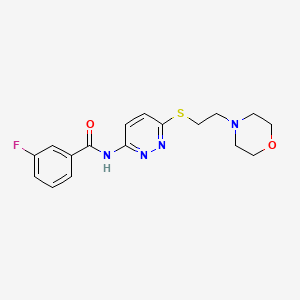
![N-(4-(N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2913034.png)
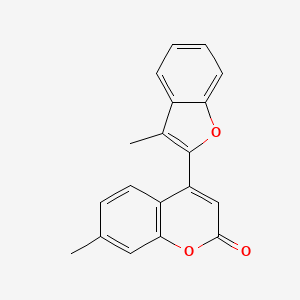

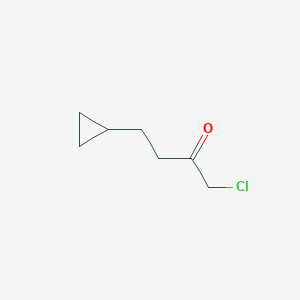
![5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2913041.png)
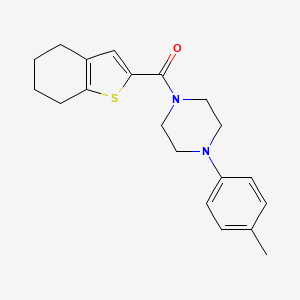
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2913043.png)
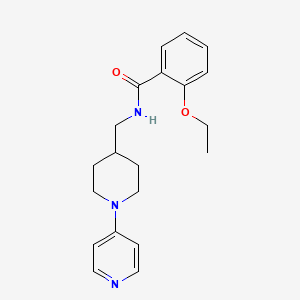
![(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2913047.png)
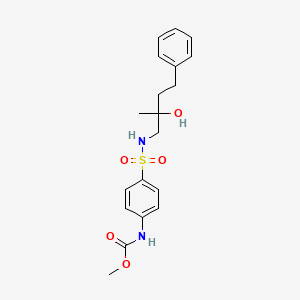
![2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2913051.png)
